![molecular formula C18H18N2O2 B2800579 3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950306-48-6](/img/structure/B2800579.png)
3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
The compound “3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a diazepine derivative . Diazepines are seven-membered heterocyclic compounds with two nitrogen atoms . The structure also contains a benzoyl group, which is a functional group consisting of a benzene ring attached to a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, diazepines and benzoyl compounds are known to undergo a variety of chemical reactions. For example, diazepines can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Synthesis and Characterization
Azepinones Synthesis
The synthesis of related compounds like 3H-4, 5-dihydro-2-methylbenzo[d]-[1, 3]-diazepine through a mild experimental approach illustrates the potential general method for such compounds. These have basicities comparable to tetrahydropyrimidines and are characterized using spectroscopy data (Desmarchelier et al., 1968).
N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Synthesis
A general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, including tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives, has been developed, expanding the structural diversity of these compounds (Dzedulionytė et al., 2022).
Fluorine-Containing Derivatives Synthesis
The synthesis of fluorine-containing dihydrobenzo[b][1,4]diazepinols demonstrates the versatility in functionalizing these compounds. Unexpected novel fluorine-containing N-sulfinylanilines were obtained, highlighting the synthetic utility of these structures (Kamitori et al., 2008).
Synthesis of Novel Derivatives
Efforts to synthesize 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives add to the chemical diversity of this class, offering new possibilities for application and study (Wang et al., 2014).
Application in Corrosion Inhibition
- Corrosion Inhibitor for Copper: A novel synthesized benzodiazepine demonstrated effective corrosion inhibition for copper in NaCl solution, indicating potential applications in materials science and engineering (Benzbiria et al., 2020).
Potential Pharmacological Implications
Cathepsin B Inhibition
Palladacycles, including those derived from similar benzodiazepinones, show promising cathepsin B inhibition and cytotoxicity, suggesting potential therapeutic applications in cancer-related events (Spencer et al., 2009).
Benzodiazepine Receptor Interaction
The synthesis and interaction of related pyrazolo[4,3-e][1,4]diazepin-8-ones with benzodiazepine receptors in rat cerebral cortex provide insights into potential neurological and pharmacological applications (Baraldi et al., 1985).
Mechanism of Action
properties
IUPAC Name |
3-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-11-13(2)17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIFCJYQSNFSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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